1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-isopropylurea
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Overview
Description
1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-isopropylurea is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety attached to a piperidine ring, further linked to an isopropylurea group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-isopropylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate, 1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol.
Conversion to the Urea Derivative: The piperidine intermediate is then reacted with isopropyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to scale up the process. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-isopropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often requires a catalyst and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the fluorine atom with the nucleophile used.
Scientific Research Applications
1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-isopropylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-isopropylurea involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids and enzymes, potentially inhibiting their function. This can lead to the disruption of cellular processes, making the compound effective in antimicrobial and anticancer applications. The piperidine ring and isopropylurea group may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity for target molecules .
Comparison with Similar Compounds
Similar Compounds
- **1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol
- **N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
- **5-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine
Uniqueness
1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-isopropylurea stands out due to its unique combination of functional groups, which imparts specific chemical properties and reactivity. The presence of the isopropylurea group, in particular, enhances its potential biological activity and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FN5O/c1-10(2)19-14(21)18-7-11-3-5-20(6-4-11)13-16-8-12(15)9-17-13/h8-11H,3-7H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAFQQJMFRRXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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